Zinc arsenate

Descripción general

Descripción

2-Amino-5-bromo-6-cloropirazina es un compuesto heterocíclico con la fórmula molecular C4H3BrClN3 y un peso molecular de 208,44 g/mol . Este compuesto se caracteriza por la presencia de un grupo amino, un átomo de bromo y un átomo de cloro unidos a un anillo de pirazina. Se usa comúnmente como bloque de construcción en la síntesis orgánica y tiene aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales .

Mecanismo De Acción

El mecanismo de acción de 2-Amino-5-bromo-6-cloropirazina implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de Akt, se une a la proteína Akt, inhibiendo su actividad y afectando así las vías de proliferación y supervivencia celular . Los efectos del compuesto en otros objetivos y vías moleculares aún están bajo investigación.

Compuestos similares:

2-Amino-6-cloropirazina: Similar en estructura, pero carece del átomo de bromo.

2-Bromo-6-cloropirazina: Similar, pero carece del grupo amino.

2-Amino-3-bromo-6-cloropirazina: Otro compuesto estrechamente relacionado con diferentes patrones de sustitución.

Singularidad: 2-Amino-5-bromo-6-cloropirazina es única debido a su patrón de sustitución específico, que imparte reactividad química y actividad biológica distintas. Su combinación de sustituyentes amino, bromo y cloro la convierte en un bloque de construcción versátil para diversas aplicaciones sintéticas .

Análisis Bioquímico

Biochemical Properties

Zinc, a component of zinc arsenate, is an essential trace mineral that regulates the expression and activation of biological molecules such as transcription factors, enzymes, adapters, channels, and growth factors, along with their receptors . It is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component .

Cellular Effects

This compound, like other zinc compounds, can have significant effects on various types of cells and cellular processes. Zinc is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. Zinc, a component of this compound, can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound, like other zinc compounds, can be involved in various metabolic pathways. Zinc is known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound, like other zinc compounds, can be transported and distributed within cells and tissues. Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Subcellular Localization

Zinc, a component of this compound, is known to be involved in various cellular processes and can be found in various compartments or organelles within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Amino-5-bromo-6-cloropirazina generalmente involucra la bromación y cloración de derivados de pirazina. Un método común comienza con 2-aminopirazina, que se somete a una cloración regioselectiva seguida de bromación . Las condiciones de reacción a menudo incluyen el uso de N-bromosuccinimida (NBS) en metanol o diclorometano a temperatura ambiente .

Métodos de producción industrial: La producción industrial de 2-Amino-5-bromo-6-cloropirazina involucra procesos escalables que aseguran un alto rendimiento y pureza. Estos procesos a menudo utilizan 3-aminopirazina-2-carboxilato como material de partida, seguido de cloración, diazotación, bromación, hidrólisis del éster y reordenamiento del carboxilo . Las ventajas de estos métodos incluyen la purificación simple, la fácil amplificación y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Amino-5-bromo-6-cloropirazina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reacciones de oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas.

Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento para formar moléculas más complejas.

Reactivos y condiciones comunes:

N-bromosuccinimida (NBS): Se utiliza para reacciones de bromación.

Catalizadores de paladio: Se utilizan en reacciones de acoplamiento.

Agentes oxidantes: Como el peróxido de hidrógeno para reacciones de oxidación.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de acoplamiento pueden producir diversos compuestos heterocíclicos con actividad biológica potencial .

Aplicaciones Científicas De Investigación

Agricultural Applications

Zinc arsenate has been studied for its effects on plant growth and soil health. Its dual role as a nutrient source and a toxicant makes it a subject of interest in agricultural research.

Mitigating Arsenic Toxicity in Crops

Research has shown that the application of zinc can alleviate the toxic effects of arsenic in crops. For instance, a study demonstrated that applying zinc to arsenic-contaminated soils significantly decreased arsenic accumulation in wheat grains while enhancing the uptake of zinc and phosphorus. This is crucial for improving grain quality and addressing nutritional deficiencies in populations reliant on cereal-based diets .

Enhancing Crop Yield

This compound application has been linked to improved crop yields. In experiments with wheat cultivars, the addition of zinc not only mitigated the adverse effects of arsenic but also resulted in higher dry matter yield and improved chlorophyll content . This suggests that zinc can play a pivotal role in enhancing agricultural productivity, especially in regions affected by soil contamination.

Environmental Remediation

This compound's properties have also made it relevant in environmental science, particularly concerning heavy metal contamination.

Soil Remediation Techniques

This compound can be utilized in soil remediation strategies to manage arsenic levels in contaminated sites. Studies indicate that zinc application can reduce the bioavailability of arsenic in soils, thus minimizing its uptake by plants and potential entry into the food chain . This is particularly important for protecting ecosystems and human health in areas where arsenic contamination is prevalent.

Separation Processes

Recent advancements have demonstrated effective methods for separating arsenic from other heavy metals such as lead and zinc through chemical processes involving this compound. These techniques are essential for cleaning up contaminated sites and recovering valuable metals .

Medical Research Applications

Zinc's role as an essential nutrient and antioxidant has led to investigations into its potential protective effects against arsenic toxicity.

Antioxidant Defense Mechanisms

Studies have shown that zinc supplementation can mitigate oxidative stress induced by chronic arsenic exposure in animal models. For example, research involving rats indicated that zinc administration improved hepatic and renal functions compromised by arsenic toxicity, restoring antioxidant defenses and reducing tissue damage . This highlights the potential of zinc as a therapeutic agent against arsenic-induced health issues.

Developmental Studies

Investigations into the combined effects of zinc deficiency and arsenic exposure during embryonic development have revealed significant impacts on physical activity and gene expression related to oxidative stress responses . Understanding these interactions is vital for assessing risks associated with environmental exposure to both elements.

Case Studies

Comparación Con Compuestos Similares

2-Amino-6-chloropyrazine: Similar in structure but lacks the bromine atom.

2-Bromo-6-chloropyrazine: Similar but lacks the amino group.

2-Amino-3-bromo-6-chloropyrazine: Another closely related compound with different substitution patterns.

Uniqueness: 2-Amino-5-bromo-6-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino, bromine, and chlorine substituents makes it a versatile building block for various synthetic applications .

Actividad Biológica

Zinc arsenate, a compound formed from the combination of zinc and arsenic, has garnered attention due to its complex interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, health implications, and environmental interactions.

This compound (CAS Number: 1303-39-5) is primarily used as an insecticide and wood preservative. It exists as a colorless, odorless powder that can cause various health effects upon exposure. The compound is regulated due to its hazardous nature, particularly because arsenic is classified as a human carcinogen.

Interaction with Zinc Finger Proteins

This compound's biological activity is significantly influenced by its interaction with zinc finger proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1). Research indicates that exposure to arsenic can lead to zinc loss from these proteins, impairing their function in DNA repair processes. Specifically, arsenite binding to PARP-1 mimics the effects of zinc deficiency, resulting in increased oxidative DNA damage and reduced repair capacity .

Table 1: Effects of this compound on PARP-1 Activity

| Condition | PARP-1 Activity Change | DNA Damage Level |

|---|---|---|

| Control (no exposure) | Baseline | Low |

| Zinc deficiency | Decreased | Increased |

| Arsenite exposure | Decreased | Increased |

| Zinc supplementation | Restored | Reduced |

Oxidative Stress and Inflammation

Zinc deficiency and arsenic exposure often co-exist in populations, leading to compounded health risks. Studies have shown that zinc deficiency exacerbates oxidative stress and inflammation when combined with arsenic exposure. For instance, THP-1 monocytes exposed to both conditions exhibited significantly higher levels of oxidative stress markers compared to those exposed to either factor alone .

Case Study: THP-1 Cell Line Experiment

In a controlled study involving THP-1 cells:

- Cells were cultured under zinc-deficient conditions and treated with sodium arsenite.

- Results indicated a further reduction in intracellular zinc levels and increased inflammatory markers.

- The study highlighted the synergistic effects of zinc deficiency and arsenic exposure on cellular health.

Acute and Chronic Effects

Acute exposure to this compound can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues, including potential neurological damage and gastrointestinal disturbances . While this compound itself has not been classified as a carcinogen, long-term exposure to arsenic compounds is linked to various cancers.

Table 2: Health Effects of this compound Exposure

| Exposure Duration | Acute Effects | Chronic Effects |

|---|---|---|

| Short-term | Skin irritation, eye redness | Nausea, vomiting |

| Long-term | Respiratory irritation | Neurological damage, potential cancer |

Environmental Interactions

The interaction between zinc and arsenic in the environment is complex. Studies have shown that high concentrations of zinc can reduce the bioavailability of arsenic in soil solutions, potentially mitigating its toxic effects on plants . However, the antagonistic relationship between these two elements can vary based on concentration levels.

Case Study: Soil Contamination

Research conducted on contaminated soils revealed:

- Increased zinc levels led to decreased dissolved arsenic concentrations.

- Conversely, high total arsenic concentrations did not consistently affect dissolved zinc levels.

Propiedades

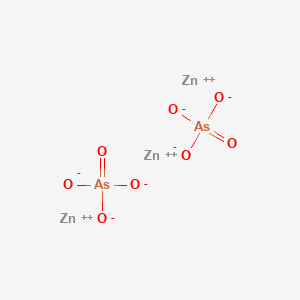

IUPAC Name |

trizinc;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula of zinc arsenate?

A1: The molecular formula of this compound can vary depending on hydration state. Anhydrous this compound is Zn3(AsO4)2. []

Q2: Are there any known hydrated forms of this compound?

A2: Yes, several hydrated forms exist, including Zn3(AsO4)2.4H2O, [, ] a lamellar hydrated sodium this compound, [] and a new polymorph of this compound hydrate, Zn9(AsO4)6·4H2O. []

Q3: What are some of the structural features observed in zinc arsenates?

A3: Zinc arsenates exhibit diverse structures, including zero-dimensional monomers, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These structures often incorporate channels and exhibit polymorphism. [, , ]

Q4: Can you describe the structure of Legrandite and Paradamite, two this compound minerals?

A4: Legrandite, Zn2AsO4(OH)H2O, has a framework structure with ZnO6 octahedra, AsO4 tetrahedra, and ZnO5 trigonal dipyramids, forming channels that run parallel to the c-axis. Paradamite, Zn2AsO4(OH), also has a framework structure with AsO4 tetrahedra and ZnO5 trigonal dipyramids, but the channels run parallel to the a-axis. []

Q5: How does the presence of amines influence the synthesis of zinc arsenates?

A5: Amines can act as templates during hydrothermal synthesis, influencing the dimensionality and pore size of resulting zinc arsenates. [, , ]

Q6: How stable are dendrimer-loaded zinc arsenates?

A6: Research suggests that higher-generation dendrimers become squeezed between the ZnAs layers, leading to interlayer spacings that do not directly correlate with the dendrimer size. []

Q7: What happens to the structure of Zn9(AsO4)6·4H2O upon heating?

A7: This this compound hydrate undergoes thermal transformation, first forming a new phase of Zn3(AsO4)2 at 424°C and then transitioning to the known β-Zn3(AsO4)2 phase at 865°C. []

Q8: Are there environmental concerns associated with the use of ACZA-treated wood?

A8: Yes, ACZA contains arsenic, which can leach from treated wood into surrounding soil and water. [, , , ] Studies have shown elevated levels of copper, zinc, and arsenic in soil near ACZA-treated utility poles. []

Q9: What measures are being taken to address the environmental concerns of arsenical-treated wood?

A9: Label changes in 2003 restricted the use of arsenical treatments like CCA and ACZA to industrial and agricultural applications. [] Furthermore, research is exploring alternative wood preservatives with reduced environmental impact. []

Q10: How does high-temperature drying impact the treatability of wood with ACZA and CCA?

A10: High-temperature drying can improve the penetration of ACZA but reduce the penetration of CCA in wood. []

Q11: Can nanotechnology offer solutions for safer wood preservation?

A11: Research suggests that nano-zinc oxide particles could be a safer alternative to soluble zinc used in some wood preservatives. These nanoparticles exhibit leach resistance, UV protection, and termite toxicity. [, ]

Q12: What is known about the fate of this compound in anaerobic environments?

A12: In anaerobic bioreactors, arsenic removal is primarily attributed to the formation of this compound within oxic zones. []

Q13: What are some alternatives to this compound in various applications?

A13: Alternatives to this compound include other wood preservatives like copper-based formulations (e.g., ACQ, CDDC, CC), [, , ] as well as newer technologies like nano-metal treatments. [, ] The choice of alternative depends on the specific application and desired performance characteristics. []

Q14: Are there any known biomarkers for assessing the impact of this compound exposure?

A14: While specific biomarkers for this compound exposure are not extensively studied in the provided research, analysis of metal concentrations in biological samples and environmental matrices is crucial for monitoring exposure and potential risks. [, , ]

Q15: What analytical techniques are commonly used to characterize and quantify this compound?

A15: Techniques include X-ray diffraction for structural characterization, [, , , , , , ] electron microprobe analysis for elemental composition, [] and atomic absorption spectroscopy for quantifying metal content in solutions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.